molecular formula C12H18S B13298602 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol

1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol

Cat. No.: B13298602
M. Wt: 194.34 g/mol
InChI Key: GGBGSGQCOMPBFA-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol can be synthesized through several methods. One common approach involves the alkylation of 4-(2-methylpropyl)phenylmagnesium bromide with ethyl thiolacetate, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding alkanes.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Methylpropyl)phenyl]ethanone: Similar structure but with a ketone group instead of a thiol group.

    1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol: Contains an additional hydroxyl group.

    1-[4-(2-Methylpropyl)phenyl]ethan-1-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18S

Molecular Weight

194.34 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanethiol

InChI

InChI=1S/C12H18S/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

GGBGSGQCOMPBFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)S

Origin of Product

United States

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